molecular formula C13H11N3O6 B1606625 4-(((2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl)amino)-2-hydroxybenzoic acid CAS No. 4116-42-1

4-(((2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl)amino)-2-hydroxybenzoic acid

Cat. No.: B1606625
CAS No.: 4116-42-1
M. Wt: 305.24 g/mol
InChI Key: CSMIMYLGRREXAC-UHFFFAOYSA-N
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Description

4-(((2,4-Dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl)amino)-2-hydroxybenzoic acid is a complex organic compound that features a pyrimidine ring fused with a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl)amino)-2-hydroxybenzoic acid typically involves the reaction of 2,4-dioxo-3,4-dihydro-1(2H)-pyrimidine with acetic anhydride to form an intermediate, which is then reacted with 2-hydroxybenzoic acid under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, which are essential for commercial applications .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In industrial applications, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 4-(((2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl)amino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-(((2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl)amino)-2-hydroxybenzoic acid lies in its combined structural elements of pyrimidine and benzoic acid.

Properties

IUPAC Name

4-[[2-(2,4-dioxopyrimidin-1-yl)acetyl]amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O6/c17-9-5-7(1-2-8(9)12(20)21)14-11(19)6-16-4-3-10(18)15-13(16)22/h1-5,17H,6H2,(H,14,19)(H,20,21)(H,15,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMIMYLGRREXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN2C=CC(=O)NC2=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293930
Record name NSC93033
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4116-42-1
Record name NSC93033
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC93033
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(((2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl)amino)-2-hydroxybenzoic acid
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4-(((2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl)amino)-2-hydroxybenzoic acid
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4-(((2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl)amino)-2-hydroxybenzoic acid
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4-(((2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl)amino)-2-hydroxybenzoic acid
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4-(((2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl)amino)-2-hydroxybenzoic acid

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